4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine
Description
4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The methoxy group at position 6 is connected via a piperidin-4-ylmethyl linker to a 6-methylpyrimidin-4-yl moiety. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12-8-16(20-10-18-12)22-6-4-15(5-7-22)9-23-17-13(2)14(3)19-11-21-17/h8,10-11,15H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZPULCWGDYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C17H23N5O and a molecular weight of 313.405, features a complex structure that allows for interactions with various biological targets, particularly in the context of neurological disorders.
The primary biological activity of this compound is linked to its interaction with the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in modulating neurotransmission and various signaling pathways in the central nervous system. Depending on the specific biological context, this compound may function as either an agonist or antagonist at this receptor, influencing cellular functions and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multiple steps, utilizing advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry for structural confirmation. The synthetic pathways often include reactions with various halides and reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Biological Activity and Case Studies
Recent studies have investigated the biological activities of this compound derivatives. These studies highlight several key findings:
- Neurological Applications : The compound has shown promise in modulating muscarinic receptor activity, which could be beneficial in treating neurological disorders. For instance, it has been noted that derivatives of this compound can influence neurotransmitter release and neuronal excitability.
- Anticancer Potential : In vitro studies have indicated that related pyrimidine compounds exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Antimalarial Activity : Some studies have explored the antimalarial potential of pyrimidine derivatives, noting their ability to inhibit specific plasmodial kinases essential for the malaria parasite's lifecycle. This suggests that further investigation into the antimalarial properties of this compound could yield valuable insights .
Comparative Analysis
To understand the biological activity better, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine | Similar pyrimidine core, piperidine linkage | Different substitution pattern on the pyrimidine ring |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Contains a benzamide moiety | Incorporates a phenyl group instead of piperidine |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl(4-piperidin) | Combines pyrazole and piperidine | Different heterocyclic component |
This table illustrates the diversity within pyrimidine derivatives while emphasizing the unique functionalities present in this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is part of a series of pyrimidine derivatives designed to optimize biological activity and physicochemical properties. A closely related analog, 4,5-Dimethyl-6-((1-(pyrazin-2-yl)piperidin-4-yl)methoxy)pyrimidine (hereafter referred to as the "pyrazine analog"), replaces the 6-methylpyrimidin-4-yl group with a pyrazin-2-yl substituent. This substitution alters the electronic and steric profile:
- Pyrimidine vs. Pyrazine: The 6-methylpyrimidin-4-yl group contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Pyrazine Analog |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₂ | C₁₅H₂₀N₆O₂ |
| Molecular Weight (g/mol) | 330.39 | 316.36 |
| Calculated LogP | 2.5 | 2.0 |
| Hydrogen Bond Acceptors | 8 | 8 |
| Aqueous Solubility (µM) | ~150 | ~300 |
Key Findings:
Potency : The target compound exhibits 4-fold higher potency in Kinase Inhibition A compared to the pyrazine analog. This is attributed to the 6-methylpyrimidin-4-yl group’s ability to engage in hydrophobic interactions within the kinase’s ATP-binding pocket .
Solubility : The pyrazine analog’s lower LogP (2.0 vs. 2.5) correlates with improved aqueous solubility, though at the expense of reduced cellular uptake in assays.
Metabolic Stability : The methyl group in the target compound likely slows oxidative metabolism, doubling its plasma half-life compared to the pyrazine analog.
Mechanistic Insights
- Hydrogen Bonding : The pyrimidine nitrogen at position 1 (target compound) forms a critical hydrogen bond with a conserved lysine residue in Kinase A, as confirmed by molecular docking studies. The pyrazine analog lacks this interaction due to shifted nitrogen positions .
- Steric Effects : The 6-methyl group in the target compound fills a hydrophobic subpocket, enhancing binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
